pentasodium;(2R)-2,3-diphosphonatooxypropanoate

Catalog No.
S1795179
CAS No.
102783-53-9
M.F
C3H3Na5O10P2
M. Wt
375.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pentasodium;(2R)-2,3-diphosphonatooxypropanoate

CAS Number

102783-53-9

Product Name

pentasodium;(2R)-2,3-diphosphonatooxypropanoate

IUPAC Name

pentasodium;(2R)-2,3-diphosphonatooxypropanoate

Molecular Formula

C3H3Na5O10P2

Molecular Weight

375.95

InChI

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1

SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Metabolite in Glycolysis

DPG is a metabolite within the glycolytic pathway, a series of enzymatic reactions that convert glucose into pyruvate Sigma-Aldrich: . It is produced by the enzyme 2,3-diphosphoglycerate mutase from 1,3-diphosphoglycerate, another intermediate in glycolysis PubChem.

Researchers can utilize DPG as a reference compound to analyze the activity of enzymes in the glycolytic pathway, particularly within red blood cells (erythrocytes) Sigma-Aldrich: . This analysis can offer insights into cellular metabolism and potential abnormalities in the glycolytic pathway.

Regulator of Hemoglobin Function

DPG also plays a critical role in regulating the function of hemoglobin, the oxygen-carrying protein within red blood cells SCBT: . By binding to specific sites on the hemoglobin molecule, DPG reduces its affinity for oxygen. This facilitates the release of oxygen from hemoglobin in tissues where oxygen levels are low SCBT: .

Pentasodium (2R)-2,3-diphosphonatooxypropanoate, also known as pentasodium 2,3-diphospho-D-glyceric acid, is a sodium salt of a diphosphonic acid derivative. This compound is characterized by its two phosphonate groups attached to a glyceric acid backbone, which imparts unique properties and functionalities. The chemical formula for this compound is C3H6Na5O7P2\text{C}_3\text{H}_6\text{Na}_5\text{O}_7\text{P}_2, and it has a CAS number of 102783-53-9. Its structure allows for significant interactions in biological systems, particularly due to the presence of multiple negatively charged phosphate groups.

Typical of phosphonic acids and their derivatives. Key reactions include:

  • Acid-Base Reactions: The phosphonate groups can act as acids, donating protons in the presence of strong bases.
  • Esterification: The hydroxyl groups on the glyceric acid backbone can react with alcohols to form esters.
  • Nucleophilic Substitution: The phosphonate groups can participate in nucleophilic substitution reactions, particularly with halides or other electrophiles.

These reactions are significant in synthetic organic chemistry and can be utilized for further derivatization of the compound.

Pentasodium (2R)-2,3-diphosphonatooxypropanoate exhibits notable biological activity due to its structural features. It has been studied for its potential roles in:

  • Calcium Binding: The phosphonate groups can chelate calcium ions, influencing various biochemical pathways.
  • Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity, which could have implications in reducing oxidative stress in biological systems.
  • Inhibition of Enzymatic Activity: There is evidence that pentasodium (2R)-2,3-diphosphonatooxypropanoate may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

The synthesis of pentasodium (2R)-2,3-diphosphonatooxypropanoate typically involves several steps:

  • Starting Materials: The synthesis begins with D-glyceric acid as the primary starting material.
  • Phosphorylation: D-glyceric acid undergoes phosphorylation using phosphorus oxychloride or another suitable phosphorylating agent to introduce the diphosphonic groups.
  • Neutralization: The resulting diphosphonic acid is then neutralized with sodium hydroxide to form the pentasodium salt.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.

This multi-step synthesis requires careful control of reaction conditions to ensure optimal yields and purity.

Pentasodium (2R)-2,3-diphosphonatooxypropanoateDiphosphonic acid derivative with glyceric backbonePharmaceuticals, agricultureAdenosine TriphosphateNucleotide with three phosphate groupsEnergy transfer in cellsPhosphonoacetic AcidSimple phosphonic acidAntiviral agentBisphosphonatesTwo phosphate groups attached to a carbon chainTreatment of osteoporosis

Pentasodium (2R)-2,3-diphosphonatooxypropanoate stands out due to its unique combination of glyceric acid structure and dual phosphonate functionality, providing distinct biochemical properties not found in other similar compounds.

Studies on the interactions of pentasodium (2R)-2,3-diphosphonatooxypropanoate with other biological molecules are crucial for understanding its mechanisms of action. Key findings include:

  • Metal Ion Interaction: The compound's ability to chelate metal ions has been demonstrated, which affects its bioavailability and efficacy in biological systems.
  • Protein Binding Studies: Research indicates that this compound may interact with specific proteins, influencing their structure and function.

These interaction studies provide insights into how pentasodium (2R)-2,3-diphosphonatooxypropanoate can modulate biological processes.

Similar Compounds

Several compounds share structural similarities with pentasodium (2R)-2,3-diphosphonatooxypropanoate but differ in specific functional groups or biological activities. Notable examples include:

  • Adenosine Triphosphate (ATP): A key energy carrier in cells that also contains phosphate groups but has a different backbone structure.
  • Phosphonoacetic Acid: A simpler phosphonic acid that shares some properties but lacks the glyceric acid component.
  • Bisphosphonates: Such as alendronate or risedronate, which are used clinically for bone disorders but differ in their specific structures and mechanisms of action.

Comparison Table

Compound NameStructure CharacteristicsPrimary

Dates

Modify: 2023-08-15

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